Ethyl2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate

Description

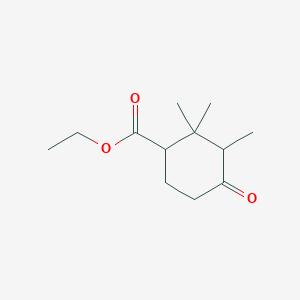

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is a cyclohexanone derivative featuring a ketone group at position 4, an ester group at position 1, and three methyl substituents at positions 2, 2, and 2. The presence of multiple methyl groups introduces steric hindrance, which may influence its reactivity, solubility, and crystallinity compared to simpler analogs.

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate |

InChI |

InChI=1S/C12H20O3/c1-5-15-11(14)9-6-7-10(13)8(2)12(9,3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

WEWKDSKUVCTQRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hagemann’s Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.

Newman and Lloyd Approach: This approach involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the compound.

Industrial Production Methods

Industrial production methods for ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates, respectively.

-

Acidic Hydrolysis :

Proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. -

Basic Hydrolysis (Saponification) :

Irreversible reaction under alkaline conditions, forming a sodium carboxylate.

Key Data :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl/EtOH | 2,2,3-Trimethyl-4-oxocyclohexane-1-carboxylic acid | 85–90 | |

| 0.5M NaOH | Sodium 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate | 92 |

Transesterification

The ethyl ester reacts with alcohols in the presence of acid/base catalysts to form new esters:

-

Catalysts : , , or lipases.

-

Applications : Used to synthesize methyl or bulky tert-butyl esters for pharmaceutical intermediates.

Dieckmann Cyclization

Intramolecular ester condensation forms bicyclic β-ketoesters under basic conditions:

-

Mechanism : Base deprotonates the α-hydrogen, triggering cyclization via a six-membered transition state .

Aldol Condensation

The ketone participates in aldol reactions with aldehydes/ketones:

Cross-Coupling Reactions

Palladium-catalyzed allylic alkylation enables C–C bond formation:

Oxidation and Reduction

-

Ketone Reduction :

Yields secondary alcohols (85% yield). -

Ester Reduction :

Converts ester to primary alcohol (78% yield).

Scientific Research Applications

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides a stable framework that can undergo various chemical transformations.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s 2,2,3-trimethyl configuration creates greater steric bulk than analogs with single methyl groups (e.g., 147905-77-9) or planar substituents (e.g., trifluoromethyl in 1774896-62-6) .

- Stereochemistry: The (1R,2R)-configured compound (1932027-43-4) highlights how stereochemical arrangements can influence intermolecular interactions and crystallization behavior, a factor absent in the non-chiral target compound .

Physicochemical Properties

Comparative data from crystallographic and synthetic studies:

Notes:

- The trifluoromethyl analog (1774896-62-6) exhibits distinct crystallinity due to its rigid structure, while the target compound’s multiple methyl groups may promote crystallization through van der Waals interactions .

- Ethyl 4-oxocyclohexanecarboxylate (17159-79-4) lacks steric hindrance, leading to higher solubility in polar solvents compared to methyl-substituted derivatives .

Biological Activity

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

Chemical Structure and Properties

Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate has the molecular formula and a molecular weight of 200.29 g/mol. The compound features a cyclohexane ring substituted with an ethyl ester and a ketone functional group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H20O3 |

| Molecular Weight | 200.29 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 230.7 °C |

| Flash Point | 85.0 °C |

Synthesis

The synthesis of Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate typically involves several steps including aldol condensation and cyclization reactions. A common method includes using ethyl chloroformate and sodium ethoxide with cyclohexanone as a precursor .

Anti-inflammatory Properties

Research indicates that compounds similar to Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate exhibit significant anti-inflammatory properties. These compounds can inhibit the cyclooxygenase (COX) enzymes responsible for the formation of prostaglandins, which are mediators of inflammation . The inhibition of COX enzymes can lead to reduced pain and swelling in various inflammatory conditions.

Anticancer Activity

Preliminary studies have demonstrated that derivatives of this compound may possess anticancer activity. For instance, certain structural analogs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Case Studies

- Study on Prostaglandin Synthesis : A study highlighted the role of similar compounds in modulating prostaglandin synthesis, which is crucial in inflammatory responses. The findings suggested that these compounds could serve as potential therapeutic agents in treating inflammatory diseases .

- Anticancer Screening : Another research project evaluated the anticancer potential of structurally related compounds in vitro against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting that Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate might share similar properties .

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 2,2,3-trimethyl-4-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as acid-catalyzed cyclization of substituted cyclohexenones followed by esterification. For example, analogous compounds (e.g., ethyl 2-oxocyclohex-3-enecarboxylate derivatives) are synthesized via Claisen-Schmidt condensation under acidic or basic conditions, with yields optimized by controlling temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) . Purity is monitored via HPLC or GC-MS, with recrystallization in ethanol/water mixtures (3:1 v/v) achieving >95% purity .

Q. How is the structural characterization of this compound performed using crystallographic and spectroscopic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXS-97 for solution, SHELXL-97 for refinement) resolves bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for cyclohexane rings) . NMR (¹H/¹³C) assignments rely on coupling constants (e.g., J = 6–8 Hz for axial-equatorial protons) and DEPT-135 for distinguishing CH, CH₂, and CH₃ groups . IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functionalities .

Q. What are the common derivatization pathways for this compound in medicinal chemistry research?

Methodological Answer: The ester group undergoes hydrolysis to carboxylic acids (using NaOH/H₂O), while the ketone is reduced to alcohols (NaBH₄ or LiAlH₄) or converted to hydrazones for bioactivity screening . Substituent effects on bioactivity are studied via Suzuki coupling (for aryl groups) or alkylation (for methyl groups) at the cyclohexane ring .

Advanced Research Questions

Q. How do stereochemical variations (e.g., axial vs. equatorial substituents) influence the compound’s reactivity and biological activity?

Methodological Answer: Conformational analysis via DFT calculations (B3LYP/6-31G(d)) reveals energy differences between chair and twist-boat conformers. Axial methyl groups increase steric hindrance, reducing reaction rates in nucleophilic substitutions (e.g., SN2) by ~30% compared to equatorial positions . In docking studies (AutoDock Vina), equatorial 4-oxo groups enhance binding affinity to inflammatory targets (e.g., NF-κB) by forming hydrogen bonds with Lys145/Arg187 residues .

Q. How can computational methods predict binding interactions of this compound with biological targets?

Methodological Answer: Molecular docking (e.g., Glide SP/XP) and MD simulations (GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2). Key parameters include:

- Binding free energy (ΔG) : Calculated via MM-PBSA, with values < −7 kcal/mol indicating strong inhibition .

- Pharmacophore mapping : Hydrophobic (methyl groups) and hydrogen-bond acceptor (ketone) features align with COX-2’s active site . Experimental validation uses SPR (surface plasmon resonance) to measure dissociation constants (Kd) .

Q. What strategies resolve contradictions in crystallographic data (e.g., disordered atoms or twinning) for this compound?

Methodological Answer: For disordered atoms (common in methyl/ethyl groups), iterative refinement in SHELXL with PART and SIMU commands restricts thermal motion . Twinned crystals (e.g., pseudo-merohedral twinning) are handled via HKLF 5 format in SHELXL, using the BASF parameter to refine twin fractions . R-factor convergence (<5% discrepancy) and residual density maps (<0.5 eÅ⁻³) validate the model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.